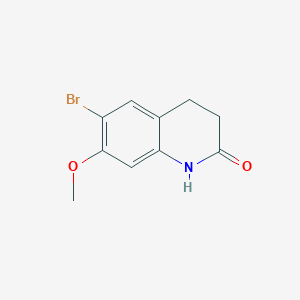
6-Brom-7-methoxy-1,2,3,4-tetrahydrochinolin-2-on
Übersicht
Beschreibung
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe Recherchen durchgeführt, um detaillierte wissenschaftliche Forschungsanwendungen für „6-Brom-7-methoxy-1,2,3,4-tetrahydrochinolin-2-on“ zu finden, aber die verfügbaren Informationen reichen nicht aus, um eine umfassende Analyse mit sechs bis acht einzigartigen Anwendungen zu liefern. Die Verbindung wird als potenziell nützlich als Bromodomänen-Inhibitor erwähnt , was Auswirkungen auf die medizinische Forschung und die Behandlung von Krankheiten haben könnte.
Biologische Aktivität
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. With the molecular formula C10H10BrNO2 and a CAS number of 1224927-77-8, this compound is part of a larger family of tetrahydroquinoline derivatives known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to modulate the activity of specific enzymes and receptors involved in critical biological pathways. Notably, studies suggest that it may inhibit certain kinases associated with cancer cell proliferation and survival.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.
Anticancer Properties
Research highlights the potential anticancer effects of 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HOP-62 (Lung carcinoma) | 100.07 | |
| CCRF-CEM (Leukemia) | 90.41 | |
| NCI-H460 (Lung carcinoma) | 52.11 |
These findings indicate that the compound may serve as a promising lead in the development of novel anticancer agents.
Antimicrobial Activity
The antimicrobial properties of 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one have also been explored. Preliminary studies suggest that it possesses significant activity against various bacterial strains, which could be beneficial in addressing antibiotic resistance.
Case Studies
Several case studies have investigated the biological efficacy of 6-bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one:
-
Cytotoxicity Assays : A study assessed the cytotoxic effects on multiple cancer cell lines and found that the compound induced apoptosis in a dose-dependent manner.
- Findings : Increased apoptosis markers were observed at higher concentrations.
- Kinase Inhibition Studies : Research evaluated the inhibitory effects on cyclin-dependent kinases (CDKs), revealing an IC50 range indicating potent inhibition.
These results reinforce the potential therapeutic applications of this compound in oncology.
Eigenschaften
IUPAC Name |
6-bromo-7-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9-5-8-6(4-7(9)11)2-3-10(13)12-8/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCLETAREMGZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















